3,12-Diketo-5beta-cholanic acid

Enzyme kinetics Bile acid metabolism Hydroxysteroid dehydrogenase

3,12-Diketo-5beta-cholanic acid (CAS 2958-05-6; synonyms: dehydrodeoxycholic acid, 3,12-dioxo-5β-cholan-24-oic acid, 3,12-diketocholanoic acid) is a C24 oxo-bile acid derivative characterized by ketone functionalities at positions 3 and 12 of the 5β-cholanic acid steroidal backbone, with molecular formula C24H36O4 and exact mass 388.2613. First identified in human feces by Eneroth et al.

Molecular Formula C24H36O4
Molecular Weight 388.5 g/mol
Cat. No. B12938929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,12-Diketo-5beta-cholanic acid
Molecular FormulaC24H36O4
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C24H36O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-20H,4-13H2,1-3H3,(H,27,28)/t14-,15?,17+,18-,19+,20+,23+,24-/m1/s1
InChIKeyXNTYYYINMGRBQW-QMIWQNJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,12-Diketo-5beta-cholanic acid: A Distinct Diketo Bile Acid Intermediate for Metabolic and Enzymatic Research


3,12-Diketo-5beta-cholanic acid (CAS 2958-05-6; synonyms: dehydrodeoxycholic acid, 3,12-dioxo-5β-cholan-24-oic acid, 3,12-diketocholanoic acid) is a C24 oxo-bile acid derivative characterized by ketone functionalities at positions 3 and 12 of the 5β-cholanic acid steroidal backbone, with molecular formula C24H36O4 and exact mass 388.2613 [1]. First identified in human feces by Eneroth et al. in 1966 via gas-liquid chromatography and mass spectrometry [2], this compound is a secondary bile acid metabolite formed through bacterial 3α- and 12α-hydroxysteroid dehydrogenase activity on deoxycholic acid [3]. Unlike its trisubstituted analog dehydrocholic acid (3,7,12-triketo-5β-cholanic acid), the absence of a 7-position functional group confers a simplified diketo substitution pattern that yields quantifiably distinct enzymatic recognition and metabolic routing [2].

Why 3,12-Diketo-5beta-cholanic acid Cannot Be Replaced by Dehydrocholic Acid or Other Oxo-Bile Acid Analogs in Quantitative Studies


Oxo-bile acid derivatives sharing the 5β-cholanic acid scaffold exhibit profoundly different enzyme recognition properties depending on the number and position of keto substituents [1]. The 3,12-diketo substitution pattern lacks the 7-position oxo group found in dehydrocholic acid (3,7,12-triketo), eliminating a critical hydrogen-bond acceptor site and a full enzymatic reduction step that alters substrate affinity for key hydroxysteroid dehydrogenases by approximately 1.8- to 1.9-fold as quantified by KM comparisons [2]. Similarly, substituting a monoketo analog such as 3α-hydroxy-12-oxo-5β-cholanoic acid (12-ketodeoxycholic acid) fundamentally changes both hydrogen-bonding donor/acceptor capacity and regiospecificity of enzymatic reduction, while the isomeric 3,7-diketo compound displays a distinct inhibition profile against bile acid sulfotransferase where the 3,12-diketo compound shows no inhibition [3]. These quantitative differences in enzyme recognition, metabolic routing, and off-target interaction profiles make generic substitution among in-class oxo-bile acid analogs scientifically indefensible for any study requiring precise metabolic tracing, enzyme kinetics, or receptor interaction data.

Quantitative Differentiation of 3,12-Diketo-5beta-cholanic acid from Closest Analogs: A Procurement-Relevant Evidence Guide


1.9-Fold Higher Substrate Affinity for 12β-Hydroxysteroid Dehydrogenase (EC 1.1.1.238) Versus Dehydrocholic Acid

In a direct comparison within the same BRENDA-curated enzyme kinetics dataset for 12β-hydroxysteroid dehydrogenase (EC 1.1.1.238), 3,12-diketo-5β-cholanic acid displays a KM of 0.0895 mM, which is approximately 1.9-fold lower (indicating higher apparent substrate affinity) than that of dehydrocholic acid (3,7,12-trioxo-5β-cholanoate), which exhibits a KM of 0.171 mM [1]. The target compound also shows lower KM than the monoketo-monohydroxy analog 3α-hydroxy-12-oxo-5β-cholanoate (KM = 0.141 mM), indicating that the specific 3,12-diketo substitution pattern is the preferred substrate configuration for this enzyme's 12-oxo reduction activity [1].

Enzyme kinetics Bile acid metabolism Hydroxysteroid dehydrogenase

1.76-Fold Higher Substrate Affinity for 7β-Hydroxysteroid Dehydrogenase (EC 1.1.1.201) Versus Dehydrocholic Acid and 3,7-Diketo Isomer

In a parallel BRENDA-curated dataset for 7β-hydroxysteroid dehydrogenase (EC 1.1.1.201), 3,12-diketocholanoic acid displays a KM of 0.07 mM, which is 1.76-fold lower than that of dehydrocholic acid (3,7,12-triketo-5β-cholanoic acid, KM = 0.123 mM) and 1.24-fold lower than that of the positional isomer 3,7-diketo-5β-cholanoic acid (KM = 0.087 mM) measured under the same reference conditions [1]. This demonstrates that the 3,12-diketo configuration is not merely distinct from the trisubstituted analog but also kinetically differentiated from the 3,7-diketo regioisomer, confirming that the position of the second keto group (C-12 vs. C-7) is a critical determinant of enzyme recognition [1].

Enzyme kinetics 7β-hydroxysteroid dehydrogenase Substrate specificity

Absence of Bile Acid Sulfotransferase (EC 2.8.2.34) Inhibition: A Negative Selectivity Differentiator from Other Diketo and Monoketo Analogs

In a comprehensive inhibitor panel study of rat liver bile acid sulfotransferase I (EC 2.8.2.34) by Barnes et al. (1989), 3,12-dioxo-5β-cholanoate was explicitly reported to produce no inhibition of the enzyme, whereas the structurally related 3-oxo-5β-cholanic acid (a monoketo analog) produced 80–90% inhibition at equimolar concentrations [1]. Other diketo positional isomers—specifically 3,6-dioxo-5β-cholanoate and 3,7-dioxo-5β-cholanoate—were also reported as inhibitors, though quantitative inhibition percentages were not specified [1]. This demonstrates that the 3,12-diketo substitution pattern confers a unique lack of inhibitory interaction with the sulfotransferase that neither the monoketo nor the 3,6/3,7-diketo regioisomers share.

Sulfotransferase inhibition Off-target selectivity Phase II metabolism

Crystal-State Hydrogen Bonding Architecture: Carboxyl Pairing Distances of 2.65–2.67 Å Define a Distinct Diketo Bile Acid Solid-State Motif

Single-crystal X-ray diffraction analysis of (+)-3,12-dioxo-5β-cholanic acid by Kikolski et al. (2006) at T = 100 K (R factor = 0.028) revealed an asymmetric unit containing two independent molecules linked exclusively through O—H···O carboxyl pairing with O···O distances of 2.6715(17) Å and 2.6544(17) Å, and O—H···O angles of 170° and 179°, supplemented by six intermolecular C—H···O=C close contacts [1]. In contrast, the broader class of oxo-cholic acid crystal structures reported by Bertolasi et al. (2005) for mono-oxo and dihydroxy-mono-oxo analogs display diverse supramolecular architectures dominated by cooperative O—H···O hydrogen-bonding networks involving both carboxyl and hydroxyl donors, producing fundamentally different packing motifs [2]. The 3,12-diketo compound, lacking any hydroxyl group, represents the fully oxidized diketo extreme of this series with a simplified, carboxyl-only hydrogen-bonding topology distinct from all hydroxyl-bearing analogs [1][2].

Crystallography Solid-state chemistry Hydrogen bonding Bile acid aggregation

Simplified Metabolic Reduction Pathway: Bypass of the 7-Keto Reduction Step Confers a Defined Two-Step Metabolic Fate Distinct from Dehydrocholic Acid

The hepatic and microbial metabolism of dehydrocholic acid (3,7,12-triketo-5β-cholanic acid) proceeds through a defined sequential and stereospecific reduction cascade: 3-keto → 7-keto → 12-keto, yielding approximately 70% 3α,7α-dihydroxy-12-keto-5β-cholanoic acid, ~20% 3α-hydroxy-7,12-diketo-5β-cholanoic acid, and ~10% cholic acid as established by Soloway et al. in human studies [1]. The 3,12-diketo compound, lacking the 7-keto group, eliminates the entire 7-position reduction step from this cascade. Its metabolic fate is consequently restricted to two sequential reductions at positions 3 and 12 only, producing a narrower, more predictable metabolite profile [2]. This metabolic simplification is further supported by BRENDA-curated enzyme data showing that 3,12-diketo-5β-cholanic acid serves as a direct substrate for distinct reductases (EC 1.1.1.391, EC 1.1.1.176) that catalyze the NAD(P)H-dependent conversion to 3β-hydroxy-12-oxo and 12β-hydroxy-3-oxo intermediates respectively [2].

Bile acid metabolism Microbial biotransformation Stereospecific reduction

High-Value Application Scenarios for 3,12-Diketo-5beta-cholanic acid Based on Quantified Differentiation Evidence


Enzyme Kinetic Characterization of 12β- and 7β-Hydroxysteroid Dehydrogenases Using a Defined High-Affinity Diketo Substrate

Researchers characterizing the substrate specificity and kinetic parameters of microbial or mammalian hydroxysteroid dehydrogenases benefit from using 3,12-diketo-5β-cholanic acid as a kinetically advantaged substrate. The compound's KM of 0.0895 mM for 12β-HSDH (EC 1.1.1.238) provides ~1.9-fold higher apparent affinity than dehydrocholic acid, while its KM of 0.07 mM for 7β-HSDH (EC 1.1.1.201) similarly outperforms both the triketo and 3,7-diketo comparators [1]. This higher affinity enables more robust kinetic measurements at lower substrate concentrations, reducing solubility challenges and enabling more accurate Vmax and kcat determinations in purified enzyme assays.

Metabolic Tracing Studies Requiring a Simplified Two-Step Reduction Pathway Without 7-Position Interference

Isotope-labeled metabolic flux studies in hepatocyte cultures, perfused liver systems, or gut microbiome co-cultures that require unambiguous assignment of reduction intermediates benefit from the 3,12-diketo scaffold's elimination of the 7-keto reduction step. Unlike dehydrocholic acid, which generates six or more intermediate species across its three-step cascade (with the 3α-hydroxy-7,12-diketo intermediate comprising only ~20% of products), the 3,12-diketo compound yields a simplified two-step reduction path [2]. This directly reduces chromatographic co-elution problems in LC-MS/MS bile acid panels and simplifies quantitative metabolite profiling, as demonstrated in oxo-bile acid analytical method development by Franco et al. (2019) [3].

Sulfation- Competent In Vitro Systems Requiring a Non-Inhibitory Bile Acid Substrate for Sulfotransferase Studies

In experimental systems where bile acid sulfotransferase (SULT) activity is present or being simultaneously measured, 3,12-diketo-5β-cholanic acid is uniquely suitable because it does not inhibit rat liver bile acid sulfotransferase I (EC 2.8.2.34), unlike the monoketo analog 3-oxo-5β-cholanic acid (80–90% inhibition) or the 3,6- and 3,7-diketo regioisomers that are also inhibitory [4]. This property makes it the diketo bile acid of choice for co-incubation studies examining the interplay between Phase I (hydroxysteroid dehydrogenase) and Phase II (sulfotransferase) bile acid metabolism without introducing confounding enzyme inhibition artifacts.

Crystallographic Reference Standard for Hydroxyl-Free Diketo Bile Acid Solid-State Architecture

The fully characterized single-crystal structure of (+)-3,12-dioxo-5β-cholanic acid (R factor = 0.028 at 100 K, with precisely determined carboxyl pairing distances of 2.6544–2.6715 Å and O—H···O angles of 170–179°) provides a high-quality crystallographic reference for the hydroxyl-free diketo bile acid series [5]. This structure serves as a benchmark for computational polymorph prediction, crystal engineering studies, and as a reference standard for X-ray powder diffraction identification of synthetic batches, where its distinct carboxyl-only hydrogen-bonding topology differentiates it from all hydroxyl-containing oxo-bile acid crystals characterized by Bertolasi et al. (2005) [6].

Quote Request

Request a Quote for 3,12-Diketo-5beta-cholanic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.